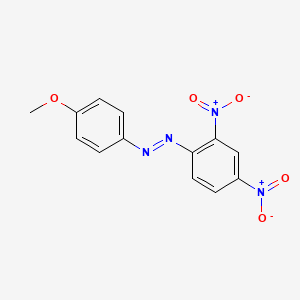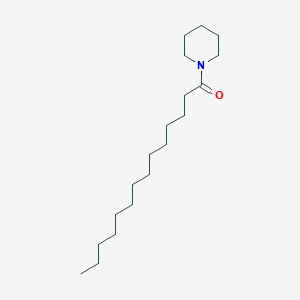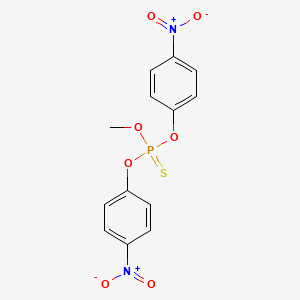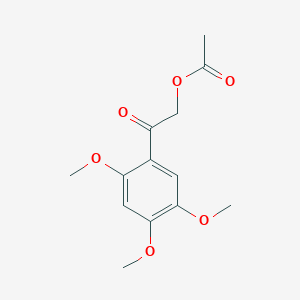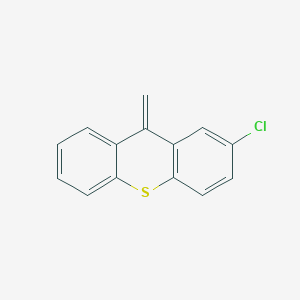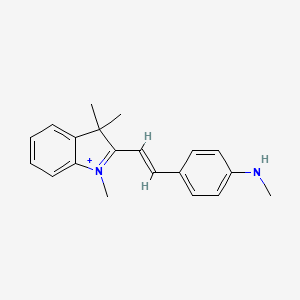
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is a synthetic organic compound belonging to the class of indolium salts. This compound is known for its vibrant color and is often used as a dye in various applications. Its structure consists of an indolium core with various substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the indolium salt. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
科学研究应用
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques due to its vibrant color and stability.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.
Industry: Utilized in the manufacturing of colored materials, such as textiles and plastics, due to its strong and stable coloration.
作用机制
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- involves its interaction with molecular targets through various pathways:
Photodynamic Activation: When exposed to light, the compound can generate reactive oxygen species that induce cell damage and apoptosis, making it useful in photodynamic therapy.
Binding to Biomolecules: The compound can bind to specific biomolecules, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
3H-Indolium, 1,3,3-trimethyl-2-(2-(2-methyl-1H-indol-3-yl)ethenyl)-: Another indolium salt with similar structural features but different substituents.
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(dimethylamino)phenyl)ethenyl)-: Similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
42279-64-1 |
|---|---|
分子式 |
C20H23N2+ |
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H22N2/c1-20(2)17-7-5-6-8-18(17)22(4)19(20)14-11-15-9-12-16(21-3)13-10-15/h5-14H,1-4H3/p+1 |
InChI 键 |
DOWVWNCXOCYDKJ-UHFFFAOYSA-O |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)NC)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)NC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


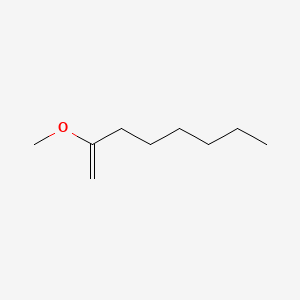
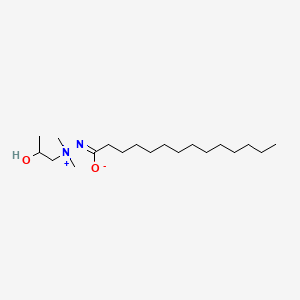

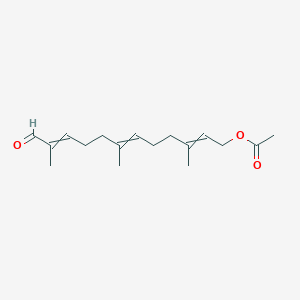
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


